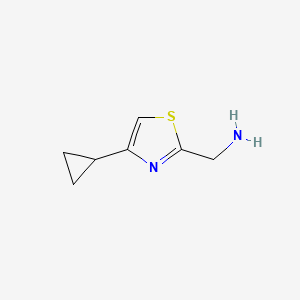
N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Synthesis of Antibacterial and Antifungal Agents : A study by Kumar et al. (2012) detailed the synthesis of thiazolidinone derivatives with potential antibacterial and antifungal activities. Compounds with a quinoxaline moiety, similar in structure to the specified compound, showed activity against various bacterial and fungal strains, indicating the relevance of such structures in developing antimicrobial agents (Kumar et al., 2012).
Solvatochromic Behavior : Research by Krivoruchka et al. (2004) explored the solvatochromism of heteroaromatic compounds, demonstrating how the interaction with protophilic solvents and the formation of complexes can affect the equilibrium and properties of compounds like N-(4-methyl-2-nitrophenyl)acetamide. This research provides insights into the physicochemical interactions and properties of nitrophenyl acetamide derivatives (Krivoruchka et al., 2004).
Nonlinear Optical Material : A study on N-(3-nitrophenyl)acetamide revealed its potential as an organic non-linear optical material, highlighting the diverse applications of nitrophenyl acetamides in materials science (Mahalakshmi et al., 2002).
Biological Activities
Anticancer and Antioxidant Properties : Research into nitrophenyl-group-containing heterocycles has shown the synthesis and characterization of compounds with potential anticancer activity and antioxidant properties, underscoring the therapeutic potential of such chemical structures (Sayed et al., 2021).
Selective Ion Recognition : A study by Vavilova et al. (2016) on thiacalix[4]arene derivatives, which include N-(4-nitrophenyl)acetamide fragments, demonstrated selective recognition for fluoride ions. This research illustrates the utility of nitrophenyl acetamide derivatives in developing selective sensors for ion detection (Vavilova et al., 2016).
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-15(17-10-5-7-11(8-6-10)20(23)24)9-14-16(22)19-13-4-2-1-3-12(13)18-14/h1-8,14,18H,9H2,(H,17,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLXCTNGKAIBDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)


![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)





![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)


![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2396335.png)
![N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2396337.png)